molecular formula C24H20N4O6 B14954717 N-(4-methoxyphenyl)-2-{1-[(3-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-methoxyphenyl)-2-{1-[(3-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B14954717
M. Wt: 460.4 g/mol
InChI Key: QXLUTCWESDDCCI-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a nitrobenzoyl group, and a tetrahydroquinoxalinyl moiety, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinoxaline Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Nitrobenzoyl Group: This step involves the acylation of the tetrahydroquinoxaline core with a nitrobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with a methoxyphenyl acetic acid derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, the nitrobenzoyl group may interact with cellular proteins, altering their function and leading to downstream effects such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHOXYPHENYL)-2-[1-(3-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrobenzoyl and a tetrahydroquinoxalinyl moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H20N4O6

Molecular Weight

460.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C24H20N4O6/c1-34-18-11-9-16(10-12-18)25-22(29)14-21-23(30)26-19-7-2-3-8-20(19)27(21)24(31)15-5-4-6-17(13-15)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30)

InChI Key

QXLUTCWESDDCCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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